molecular formula C14H16BrN3O3 B026367 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone CAS No. 107186-52-7

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone

Cat. No. B026367
M. Wt: 354.2 g/mol
InChI Key: KNIKAZNCSPYOED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone is C14H16BrN3O31. The average mass is 354.199 Da and the monoisotopic mass is 353.037506 Da1.


Scientific Research Applications

  • Potential Anti-Inflammatory Agent : A study identified a related pyridazinone derivative with promising activity and selectivity towards PDE4B isoenzymes, suggesting potential use as an anti-inflammatory agent (Allart-Simon et al., 2021).

  • Applications in Organic Synthesis : The compound has been identified as a synthetic compound with potential applications in organic synthesis, indicating its utility in creating various complex molecules (Kamiya & Tanno, 1975).

  • Analgesic and Antipyretic Activities : Research has shown that this pyridazinone derivative has more potent analgesic and antipyretic activities than some commercial drugs, highlighting its potential in pain and fever management (Takaya & Sato, 1994).

  • Potential in Treating Asthma : Studies indicate that related compounds like NZ-107, which may share structural similarities, can inhibit antigen-induced bronchoconstriction in guinea pigs, suggesting potential benefits in treating asthmatic respiratory changes (Suda et al., 1993).

  • Vasorelaxant and Antiplatelet Activities : Certain pyridazinone derivatives have been found to have vasorelaxant and antiplatelet activities, which could be significant in cardiovascular therapies (Costas et al., 2010).

  • High Reactivity and Stability : A study found that a new pyridazinone derivative, presumably similar to 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, exhibits higher reactivity and stability compared to its parent compound (Kalai et al., 2021).

  • Herbicide Action : Pyridazinone herbicides have been shown to inhibit the Hill reaction and photosynthesis in barley, demonstrating their potential as effective herbicides (Hilton et al., 1969).

  • Inhibitory Effect on Allergic Reactions : NZ-107, a related pyridazinone derivative, has shown potent anti-allergic actions, including inhibiting antigen-induced contraction of human tracheal muscle and mediator release from human lung tissue and leukocytes, indicating potential use in allergy treatment (Nagai et al., 1993).

Future Directions

There are products available for purchase with CAS No. 107186-52-7, which is the CAS number for 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone23. This suggests that there may be ongoing research or potential future applications for this compound.


properties

IUPAC Name

5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIKAZNCSPYOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147927
Record name NZ 107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone

CAS RN

107186-52-7
Record name NZ 107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107186527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NZ 107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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